Bietaserpine

Description

Properties

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N3O9/c1-9-40(10-2)15-16-42-29-20-25(45-3)11-12-26(29)27-13-14-41-22-24-19-33(37(49-7)34(39(44)50-8)28(24)21-30(41)35(27)42)51-38(43)23-17-31(46-4)36(48-6)32(18-23)47-5/h11-12,17-18,20,24,28,30,33-34,37H,9-10,13-16,19,21-22H2,1-8H3/t24-,28+,30-,33-,34+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTSRDISOMSAQC-ZNFOTRSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018918 | |

| Record name | Bietaserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-18-9 | |

| Record name | Bietaserpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bietaserpine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bietaserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bietaserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bietaserpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIETASERPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P5B94FVD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bietaserpine: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bietaserpine, a synthetic derivative of the natural product reserpine (B192253), is an antihypertensive agent that functions as a vesicular monoamine transporter (VMAT) inhibitor. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and provides context based on the well-characterized properties of its parent compound, reserpine. Detailed methodologies for relevant analytical techniques are presented, and key pathways are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

This compound, chemically known as 1-[2-(diethylamino)ethyl]reserpine, is a member of the Rauwolfia alkaloid family, derived from reserpine.[1][2] Like its parent compound, this compound exhibits antihypertensive properties by inhibiting the vesicular monoamine transporter (VMAT).[1][2] This inhibition leads to the depletion of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) from nerve terminals, resulting in a decrease in sympathetic tone and blood pressure.[3][4] This guide aims to provide an in-depth technical resource on the synthesis and chemical characteristics of this compound.

Synthesis of this compound

This compound is synthesized from reserpine through the alkylation of the indole (B1671886) nitrogen atom. The most plausible synthetic route involves the reaction of reserpine with a suitable 2-(diethylamino)ethylating agent, such as 2-(diethylamino)ethyl chloride, in the presence of a base.

Proposed Synthetic Scheme:

Reserpine + 2-(diethylamino)ethyl chloride → this compound

General Experimental Protocol for N-Alkylation of Reserpine (Proposed)

-

Dissolution: Dissolve reserpine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

-

Deprotonation: Add a strong, non-nucleophilic base, such as sodium hydride (NaH), to the solution at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen.

-

Alkylation: Slowly add a solution of 2-(diethylamino)ethyl chloride in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Extraction: Upon completion, quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are scarce. However, the properties can be predicted to be similar to those of reserpine, with modifications arising from the addition of the diethylaminoethyl group.

General Properties

| Property | This compound | Reserpine (for reference) |

| IUPAC Name | Methyl (1R,15S,17R,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate[5] | Methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[6] |

| Synonyms | 1-diethylaminoethylreserpine, Diethylaminoreserpine, DL 152[5] | Serpasil, Sandril, Rau-Sed[6] |

| CAS Number | 53-18-9 | 50-55-5[6] |

| Chemical Formula | C39H53N3O9[1][2] | C33H40N2O9[6] |

| Molar Mass | 707.87 g/mol [1][2] | 608.69 g/mol [6] |

Physicochemical Properties (Predicted for this compound, with Reserpine data for reference)

| Property | This compound (Predicted) | Reserpine (Experimental Data) |

| Melting Point | Data not available | 264-265 °C (decomposes)[7] |

| Solubility | Expected to be soluble in chloroform (B151607) and slightly soluble in acetone. The tertiary amine group may increase aqueous solubility at acidic pH. | Soluble in chloroform, slightly soluble in acetone, almost insoluble in water, methanol (B129727), and ethanol.[7] Water solubility: 73 mg/L at 30 °C.[8] |

| pKa | The added diethylamino group would introduce a second, more basic pKa value compared to reserpine. | 6.6[8] |

| Appearance | Likely a crystalline solid, similar to reserpine. | White to slightly yellow crystalline powder.[7] |

Spectral Data

-

¹H NMR: The spectrum would be similar to that of reserpine, with the addition of signals corresponding to the diethylaminoethyl group: a triplet for the methyl protons and two quartets for the methylene (B1212753) protons.

-

¹³C NMR: The spectrum would show additional peaks for the four unique carbons of the diethylaminoethyl group.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 708.38. Fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the reserpine core.

-

Infrared (IR) Spectroscopy: The spectrum would be very similar to that of reserpine, showing characteristic absorptions for C=O (ester), C-O, C-N, and aromatic C-H bonds.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its function is to pump cytosolic monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) into the vesicles for storage and subsequent release into the synapse.

By blocking VMAT2, this compound prevents the loading of these neurotransmitters into synaptic vesicles. The unprotected monoamines in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a depletion of neurotransmitter stores in the nerve terminal. This reduction in available neurotransmitters for release results in decreased signaling in the sympathetic nervous system and the central nervous system, leading to its antihypertensive and sedative effects. Some evidence also suggests that VMAT inhibitors may interact with L-type voltage-gated calcium channels.[9]

Experimental Workflows

Analytical Methods

The analysis of this compound can be adapted from established methods for reserpine, primarily utilizing liquid chromatography coupled with mass spectrometry.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Plasma/Biological Fluids: Perform protein precipitation by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.

-

Formulations: Dissolve the formulation in a suitable solvent such as methanol and dilute to an appropriate concentration.

-

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1 - 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Precursor Ion: m/z 708.4

-

Product Ions: To be determined experimentally, but would likely involve fragments from the loss of the trimethoxybenzoyl group and the diethylaminoethyl side chain.

-

Conclusion

This compound is a pharmacologically active derivative of reserpine that holds potential for further investigation. While detailed characterization of its synthesis and chemical properties is not extensively documented, this guide provides a foundational understanding based on its chemical structure and the known properties of its parent compound. The proposed synthetic route and analytical workflows offer a starting point for researchers interested in exploring this molecule. Further studies are warranted to fully elucidate the specific chemical and pharmacological profile of this compound.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C39H53N3O9 | CID 20054848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reserpine | 50-55-5 [chemicalbook.com]

- 8. Table 1, Properties of Reserpine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Bietaserpine: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bietaserpine, a derivative of the well-known antihypertensive agent, Reserpine. Due to the limited availability of in-depth technical data specifically for this compound, this document leverages extensive research on its parent compound, Reserpine, to provide a thorough understanding of its core characteristics, mechanism of action, and potential therapeutic applications.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 53-18-9[1][2] |

| Molecular Formula | C39H53N3O9[1][2] |

| Molecular Weight | 707.86 g/mol [2] |

| IUPAC Name | methyl (1R,15S,17R,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate[1] |

| Synonyms | 1-diethylaminoethylreserpine, DL 152, S-1210[1] |

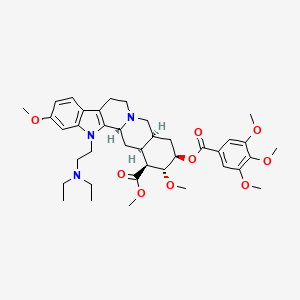

Molecular Structure:

A 2D representation of the molecular structure of this compound.

Mechanism of Action: VMAT Inhibition

This compound, like its parent compound Reserpine, functions as a potent and irreversible inhibitor of the Vesicular Monoamine Transporter (VMAT).[2] VMAT is a crucial protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release.

By inhibiting VMAT, this compound leads to the depletion of these monoamines from nerve terminals. The unbound neurotransmitters in the cytoplasm are then metabolized by monoamine oxidase (MAO), resulting in a long-term reduction in neurotransmitter availability. This depletion of catecholamines in the peripheral sympathetic nervous system leads to a decrease in heart rate, cardiac output, and peripheral vascular resistance, ultimately resulting in a reduction in blood pressure.

Caption: Mechanism of VMAT inhibition by this compound.

Antihypertensive Efficacy (Data from Reserpine Studies)

While specific quantitative data for this compound is limited, the antihypertensive effects of Reserpine have been documented in clinical studies. The following tables summarize the blood pressure-lowering efficacy of Reserpine, which is expected to be comparable to this compound.

Table 1: Effect of Reserpine on Blood Pressure in Hypertensive Patients

| Parameter | Dosage | Mean Reduction (mmHg) |

| Systolic Blood Pressure | 0.5 mg/day | 16.0 |

| Diastolic Blood Pressure | 0.5 mg/day | 12.0 |

| Systolic Blood Pressure | 0.25 mg/day | 8.0 |

| Diastolic Blood Pressure | 0.25 mg/day | 6.0 |

Data is illustrative and compiled from various studies on Reserpine.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the antihypertensive effects of a compound like this compound in a rodent model.

Protocol: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old, are used as a model for essential hypertension.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

-

Blood Pressure Measurement: Baseline systolic blood pressure (SBP) is measured using the non-invasive tail-cuff method. Rats are trained for this procedure for several days before the start of the experiment to minimize stress-induced variations.

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Animals are randomly divided into groups:

-

Vehicle control group.

-

This compound-treated groups (at least 3 different dose levels).

-

Positive control group (e.g., a known antihypertensive drug).

-

-

The drug is administered orally via gavage once daily for a period of 4-8 weeks.

-

-

Data Collection:

-

SBP is measured weekly throughout the study.

-

At the end of the treatment period, animals are anesthetized, and direct arterial blood pressure is measured via cannulation of the carotid artery for more accurate readings of systolic, diastolic, and mean arterial pressure.

-

Heart rate is also recorded.

-

-

Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is considered statistically significant.

References

Bietaserpine: A Technical Guide on its Discovery and Historical Development in the Context of Reserpine

Disclaimer: Information specifically detailing the discovery and in-depth historical development of bietaserpine is scarce in publicly available literature. This compound is a derivative of the extensively studied compound, reserpine (B192253).[1] Therefore, this guide will focus on the comprehensive history and development of reserpine, the parent compound, to provide a thorough technical and historical context for this compound, which shares a core mechanism of action.

Introduction to this compound and its Progenitor, Reserpine

This compound, also known as 1-[2-(diethylamino)ethyl]reserpine, is an antihypertensive agent derived from reserpine.[1] Like its parent compound, this compound functions as a vesicular monoamine transporter (VMAT) inhibitor.[1] Due to the limited specific data on this compound's development, understanding the journey of reserpine is crucial. Reserpine is an indole (B1671886) alkaloid isolated from the root of the Indian snakeroot, Rauwolfia serpentina.[2][3] Historically, it was a landmark drug in the management of hypertension and psychosis, paving the way for modern psychopharmacology.[4][5]

Chemical Properties of this compound and Reserpine:

| Property | This compound | Reserpine |

| Chemical Formula | C39H53N3O9 | C33H40N2O9 |

| Molar Mass | 707.865 g·mol−1[1] | 608.688 g·mol−1[2] |

| IUPAC Name | Methyl 1-[2-(diethylamino)ethyl]-11,17α-dimethoxy-18β-[(3,4,5-trimethoxybenzoyl)oxy]-3β,20α-yohimban-16β-carboxylate[1] | Methyl (1S,2R,3R,4aS,13bR,14aS)-2,11-dimethoxy-3-[(3,4,5-trimethoxybenzoyl)oxy]-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate |

| ATC Code | C02AA07 (WHO)[1] | C02AA02 (WHO) |

Discovery and Historical Development of Reserpine

The story of reserpine begins long before its isolation in a laboratory, with centuries of use in traditional Indian medicine.

Early Use in Traditional Medicine

The root of Rauwolfia serpentina was used for centuries in India to treat a variety of ailments, including insanity, fever, and snakebites.[2] It was known by names such as "Sarpagandha" and "pagal-ka-dawa" (herb against insanity), highlighting its recognized effects on the central nervous system.[5] Mahatma Gandhi reportedly used it as a tranquilizer.[2]

Isolation and Characterization

The journey of reserpine into Western medicine began in the mid-20th century.

-

1950: Dr. Robert Wallace Wilkins at Boston University began clinically studying the crude root preparations of Rauwolfia serpentina for the treatment of high blood pressure.[3]

-

1952: Reserpine was first isolated from the plant's root by chemists at the Swiss pharmaceutical company Ciba (now Novartis).[2][4] This purification was a critical step, allowing for standardized dosing and a more detailed investigation of its properties.

-

1953: The molecular structure of reserpine was elucidated.[2]

-

1954: Reserpine was introduced for clinical use, two years after the introduction of chlorpromazine, another groundbreaking psychiatric medication.[2][5]

-

1955: The natural configuration of the molecule was published.[2]

-

1958: The first total synthesis of reserpine was accomplished by R. B. Woodward, a landmark achievement in organic chemistry.[2]

The development of reserpine was a pivotal moment in medicine, offering one of the first effective and widely accepted treatments for hypertension and providing a new tool for managing psychotic disorders.[3][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Reserpine - Wikipedia [en.wikipedia.org]

- 3. Wilkins Introduces Reserpine for the Treatment of High Blood Pressure | Research Starters | EBSCO Research [ebsco.com]

- 4. [Historical approach to reserpine discovery and its introduction in psychiatry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. actaspsiquiatria.es [actaspsiquiatria.es]

- 6. researchgate.net [researchgate.net]

A Comparative Pharmacological Guide: Bietaserpine and Reserpine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the pharmacological properties of bietaserpine and its parent compound, reserpine (B192253). Both are indole (B1671886) alkaloids that function as inhibitors of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of catecholamines and serotonin (B10506) from nerve terminals. This guide synthesizes available data on their mechanism of action, receptor binding, pharmacokinetics, and pharmacological effects, with a focus on their antihypertensive and central nervous system activities. While extensive quantitative data exists for reserpine, this guide also highlights the current gaps in the publicly available literature regarding the specific pharmacological parameters of this compound. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this area.

Introduction

Reserpine, an alkaloid isolated from the root of Rauwolfia serpentina, has a long history in the treatment of hypertension and psychosis.[1] Its therapeutic effects and side-effect profile are primarily attributed to its irreversible inhibition of VMAT2.[1] this compound, or 1-[2-(diethylamino)ethyl]reserpine, is a derivative of reserpine, also developed as an antihypertensive agent.[2] This guide aims to provide a detailed comparison of the pharmacological differences between these two compounds to inform researchers and drug development professionals.

Mechanism of Action: VMAT2 Inhibition

Both this compound and reserpine exert their pharmacological effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons, responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine (B1679862), serotonin, and histamine) into these vesicles for subsequent release.[1][3]

By inhibiting VMAT2, both compounds prevent the storage of monoamines, leaving them susceptible to degradation by monoamine oxidase (MAO) in the cytoplasm.[3] This leads to a profound and long-lasting depletion of monoamine stores in the central and peripheral nervous systems. The antihypertensive effects are largely due to the depletion of norepinephrine from peripheral sympathetic nerve endings, resulting in decreased cardiac output and peripheral vascular resistance.[1] The central nervous system effects, such as sedation and the potential for depression, are linked to the depletion of monoamines in the brain.[4] Reserpine is known to be an irreversible inhibitor of VMAT2.[5]

dot

Caption: Mechanism of VMAT2 Inhibition by this compound and Reserpine.

Quantitative Pharmacological Data

A direct quantitative comparison of this compound and reserpine is challenging due to the limited availability of data for this compound in the public domain. The following tables summarize the available data for both compounds.

Table 1: VMAT2 Binding Affinity and Inhibitory Potency

| Compound | VMAT Isoform(s) | Binding Affinity (Ki) | IC50 | Species | Reference(s) |

| Reserpine | VMAT1 & VMAT2 | Sub-nanomolar to 173 nM | 1.3 - 100 nM | Human, Rat | [1][6][7][8] |

| This compound | VMAT (presumed VMAT2) | Data not available | Data not available | - | - |

Note: The wide range of reported Ki and IC50 values for reserpine may be attributed to different experimental conditions and assay types.

Table 2: Pharmacokinetic Parameters

| Parameter | Reserpine | This compound |

| Bioavailability | ~50% (oral) | Data not available |

| Metabolism | Gut/liver | Data not available |

| Elimination Half-life | Phase 1: 4.5 h; Phase 2: 271 h | Data not available |

| Excretion | 62% feces, 8% urine | Data not available |

| Reference(s) | [1] |

Table 3: Acute Toxicity

| Compound | Route | LD50 (mg/kg) | Species | Reference(s) |

| This compound Bitartrate | Oral | 620 | Mouse | - |

| Intraperitoneal | 430 | Mouse | - | |

| Intravenous | 215 | Mouse | - |

Comparative Pharmacological Effects

Antihypertensive Effects

Both reserpine and this compound have been developed as antihypertensive agents. Reserpine has been shown to be as effective as other first-line antihypertensive drugs in lowering blood pressure.[1] Clinical studies have demonstrated that reserpine, often in combination with a thiazide diuretic, reduces mortality in hypertensive patients.[1] The typical antihypertensive dose of reserpine in humans is 0.05 to 0.25 mg per day.[9] In rats, doses of 0.5 to 15 µg/kg have been shown to significantly reduce blood pressure.[10]

Central Nervous System (CNS) Effects

A significant differentiating factor for reserpine derivatives can be their ability to cross the blood-brain barrier and exert central effects. Reserpine is known to cross the blood-brain barrier, leading to the depletion of central monoamines, which can cause sedation, depression, and extrapyramidal symptoms.[4][11] In mice, reserpine administration (0.5 and 1 mg/kg) has been shown to reduce locomotion.[3]

The chemical structure of this compound, with the addition of a diethylaminoethyl group, may alter its lipophilicity and ability to penetrate the central nervous system compared to reserpine. However, without experimental data, it is difficult to definitively state the extent of its central effects. Studies on quaternary analogs of reserpine, such as reserpine methiodide, have shown that modifying the reserpine structure can attenuate its entry into the CNS while retaining peripheral antihypertensive effects.[11][12] Whether the modification in this compound leads to a similar preferential peripheral action requires further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological comparison of VMAT2 inhibitors like this compound and reserpine.

VMAT2 Binding Assay

dot

Caption: Workflow for a VMAT2 Radioligand Binding Assay.

Objective: To determine the binding affinity (Ki) of this compound and reserpine for VMAT2.

Materials:

-

Rat striatal tissue (or other tissue rich in VMAT2)

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ) or [³H]reserpine

-

Test compounds: this compound, Reserpine

-

Unlabeled ligand (e.g., tetrabenazine (B1681281) or reserpine) for determining non-specific binding

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

Binding Assay: In a series of tubes, add a constant amount of membrane protein, a fixed concentration of the radioligand (e.g., 1-5 nM [³H]DTBZ), and varying concentrations of the test compound (this compound or reserpine). For determining non-specific binding, add a high concentration of the unlabeled ligand (e.g., 10 µM tetrabenazine) to a separate set of tubes.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Rats

dot

Caption: Workflow for Assessing Antihypertensive Activity in Rats.

Objective: To evaluate and compare the antihypertensive effects of this compound and reserpine in a rat model.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto rats

-

Test compounds: this compound, Reserpine

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)

-

Oral gavage needles or injection supplies

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the housing conditions and the blood pressure measurement procedure for at least one week to minimize stress-induced blood pressure fluctuations.

-

Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of each rat for several consecutive days to establish a stable baseline.

-

Grouping and Administration: Randomly assign the rats to different treatment groups: vehicle control, this compound (at various doses), and reserpine (at various doses). Administer the compounds or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: Calculate the change in blood pressure from baseline for each animal. Compare the blood pressure changes in the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Assessment of Central Nervous System Effects (Open Field Test)

dot

Caption: Workflow for the Open Field Test to Assess CNS Effects.

Objective: To assess and compare the effects of this compound and reserpine on locomotor activity and anxiety-like behavior in mice.

Materials:

-

Mice (e.g., C57BL/6 strain)

-

Test compounds: this compound, Reserpine

-

Vehicle

-

Open field arena (a square or circular enclosure with walls)

-

Video camera and tracking software

Procedure:

-

Habituation: Habituate the mice to the testing room for at least 30 minutes before the test begins to reduce anxiety from the novel environment.

-

Drug Administration: Administer the vehicle, this compound, or reserpine at the desired doses and route, and at a specified time before the test.

-

Test Procedure: Gently place a mouse into the center of the open field arena. Allow the mouse to explore the arena freely for a predetermined duration (e.g., 5-10 minutes).

-

Recording: Record the session using a video camera mounted above the arena. The video tracking software will automatically record and analyze the mouse's movements.

-

Data Analysis: Analyze the following parameters:

-

Locomotor activity: Total distance traveled.

-

Anxiety-like behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), and the number of entries into the center zone.

-

Exploratory behavior: Rearing frequency (standing on hind legs).

-

-

Statistical Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests.

Conclusion

This compound and reserpine share a fundamental mechanism of action as VMAT2 inhibitors, leading to the depletion of monoamine neurotransmitters. This action underlies their antihypertensive effects. While reserpine's pharmacology is well-documented, there is a significant lack of quantitative data for this compound, particularly concerning its VMAT2 binding affinity, inhibitory potency, and detailed pharmacokinetic profile. The structural modification in this compound may alter its pharmacokinetic properties and its ability to penetrate the central nervous system, potentially leading to a different side-effect profile compared to reserpine. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the pharmacological differences between these two compounds and to determine the potential clinical utility of this compound.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral and neurochemical effects induced by reserpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rcsb.org [rcsb.org]

- 7. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 8. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reserpine - Wikipedia [en.wikipedia.org]

- 10. Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reserpine-induced central effects: pharmacological evidence for the lack of central effects of reserpine methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Toxicology and Safety Profile of Bietaserpine: An In-depth Technical Guide for Researchers

Disclaimer: Publicly available toxicological data for bietaserpine is limited. This compound is a derivative of reserpine (B192253), a well-studied compound. This guide summarizes the available data for this compound and, for a more comprehensive overview, extrapolates a potential safety profile based on the extensive toxicological data of its parent compound, reserpine. All information pertaining to reserpine is explicitly identified.

Introduction to this compound

This compound, also known as 1-[2-(diethylamino)ethyl]reserpine, is a derivative of the rauwolfia alkaloid reserpine. Like its parent compound, it has been investigated for its antihypertensive properties. The primary mechanism of action for this class of compounds is the inhibition of vesicular monoamine transporters (VMAT), leading to the depletion of neurotransmitters such as norepinephrine, dopamine (B1211576), and serotonin (B10506) in the central and peripheral nervous systems. Due to the scarcity of specific safety studies on this compound, a thorough understanding of its toxicological profile necessitates a review of the data available for reserpine.

Non-Clinical Toxicology

2.1 Acute Toxicity

Limited acute toxicity data is available for this compound (bitartrate salt) in mice. These studies, conducted in the mid-20th century, provide baseline lethal dose (LD50) values.

Table 1: Acute Toxicity of this compound Bitartrate in Mice

| Route of Administration | LD50 (mg/kg) |

| Oral | 620 |

| Intraperitoneal (i.p.) | 430 |

| Intravenous (i.v.) | 215 |

Experimental Protocols:

-

LD50 Determination: While specific protocols for the original this compound studies are not detailed in available literature, a general methodology for acute toxicity testing involves the administration of escalating doses of the test substance to groups of animals (typically rodents). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose at which 50% of the animals are expected to die, is then calculated using statistical methods like the probit analysis.

2.2 Genotoxicity

There are no publicly available genotoxicity studies for this compound. For its parent compound, reserpine, studies have generally shown a lack of mutagenic activity.

Reserpine Data: Reserpine was not found to be mutagenic in bacterial reverse mutation assays (Ames test). In mammalian cells in vitro, it did not induce chromosomal aberrations or sister chromatid exchanges. Furthermore, it did not induce dominant lethal mutations in mice in vivo.

2.3 Carcinogenicity

No carcinogenicity studies for this compound have been identified. However, extensive studies on reserpine have been conducted.

Reserpine Data: Reserpine is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[1][2]

Table 2: Summary of Carcinogenicity Findings for Reserpine in Rodents

| Species | Route | Findings |

| Male Rats | Oral | Benign tumors of the adrenal gland (pheochromocytoma).[1][2] |

| Female Mice | Oral | Cancer of the mammary gland.[1][2] |

| Male Mice | Oral | Undifferentiated carcinoma of the seminal vesicles.[1][2] |

Epidemiological studies in humans regarding reserpine and breast cancer have produced inconsistent results, with some early studies suggesting a weak association, which has not been consistently confirmed in later, more rigorous studies.[2][3][4]

Experimental Protocols:

-

Chronic Carcinogenicity Bioassay (Rodent Model):

-

Animal Selection: Groups of male and female rats and mice are selected.

-

Dosing: The animals are administered reserpine daily, typically in their feed, for a significant portion of their lifespan (e.g., 2 years). Multiple dose groups are used, including a control group.

-

Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.

-

Organ and Systemic Toxicology

3.1 Cardiovascular System

As an antihypertensive agent, the primary effects of this compound are on the cardiovascular system. The depletion of catecholamines leads to a decrease in heart rate, blood pressure, and peripheral vascular resistance. Adverse effects can include hypotension and bradycardia.

3.2 Central Nervous System (CNS)

The depletion of central monoamines by reserpine is associated with a range of CNS effects.

Reserpine Data: Common CNS adverse effects include drowsiness, dizziness, and nightmares. A significant concern with reserpine use is the potential for drug-induced depression, which can be severe.[5]

3.3 Gastrointestinal System

Reserpine Data: Adverse gastrointestinal effects are common and can include nausea, vomiting, stomach cramps, and diarrhea.[5]

3.4 Reproductive and Developmental Toxicology

No specific reproductive or developmental toxicity studies have been identified for this compound.

Reserpine Data: Studies in rats have shown that prenatal exposure to reserpine can lead to dose-related decreases in maternal weight gain and pup birth weight. Neurobehavioral changes in offspring have also been observed. However, reserpine is not considered to be a human teratogen.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound, like reserpine, is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2) in neurons.

Mechanism of VMAT2 Inhibition by this compound.

This inhibition prevents the uptake and storage of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles. The unprotected neurotransmitters in the cytoplasm are then degraded by monoamine oxidase (MAO), leading to a depletion of these signaling molecules in the nerve terminal and a subsequent reduction in their release into the synaptic cleft.

Safety Profile Summary

Given the limited data, the safety profile of this compound is largely inferred from that of reserpine.

-

Cardiovascular: Expected effects include hypotension and bradycardia.

-

Central Nervous System: Potential for sedation, dizziness, and a significant risk of depression.

-

Gastrointestinal: Common adverse effects include nausea, cramping, and diarrhea.

-

Carcinogenicity: Based on animal data for reserpine, a carcinogenic potential cannot be ruled out.

-

Reproductive Toxicity: Based on reserpine data, potential for effects on fetal development and neurobehavior in offspring.

Conclusion for Drug Development Professionals

The available data on this compound is insufficient to fully characterize its toxicology and safety profile according to modern standards. While early acute toxicity data exists, comprehensive studies on genotoxicity, chronic toxicity, carcinogenicity, and reproductive toxicity are lacking in the public domain. Any further development of this compound or related compounds would necessitate a full suite of non-clinical safety studies. The well-documented adverse effects of its parent compound, reserpine, particularly the risk of depression and its classification as a potential human carcinogen, would be critical considerations in the risk-benefit assessment for this compound. The following workflow outlines a logical progression for a modern non-clinical safety evaluation.

Non-Clinical Safety Evaluation Workflow.

References

- 1. Green tea modulates reserpine toxicity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RESERPINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Apparent opposite effects of tetrabenazine and reserpine on the toxic effects of 1-methyl-4-phenylpyridinium or 6-hydroxydopamine on nigro-striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reproductive toxicology studies supporting the safety of molindone, a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cardiovascular Drug Interactions of Reserpine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic interactions between reserpine (B192253) and other key cardiovascular drugs. The information presented is intended for a scientific audience and focuses on the underlying mechanisms, quantitative clinical data, and experimental methodologies.

Disclaimer: The information provided herein is for research and informational purposes only and does not constitute medical advice. The combination of reserpine with certain medications is contraindicated and can be dangerous.

Core Mechanism of Action of Reserpine

Reserpine is an indole (B1671886) alkaloid that exerts its antihypertensive and sympatholytic effects by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamines—such as norepinephrine (B1679862), dopamine, and serotonin—from the cytoplasm of presynaptic neurons into storage vesicles.

By inhibiting VMAT2, reserpine leads to the depletion of these neurotransmitters from their storage sites in the central and peripheral nervous systems.[1] The unsecured monoamines in the cytoplasm are then metabolized by monoamine oxidase (MAO), further reducing their availability for release into the synaptic cleft.[2] The resulting decrease in norepinephrine at sympathetic nerve endings leads to reduced heart rate, decreased cardiac output, and a fall in peripheral vascular resistance, thus lowering blood pressure.[3]

Caption: Mechanism of Action of Reserpine.

Interactions with Other Cardiovascular Drugs

Diuretics

The combination of reserpine with a thiazide diuretic has been a long-standing therapeutic strategy for hypertension.[4] Large clinical trials have demonstrated that this combination therapy effectively reduces mortality in hypertensive patients.[4][5]

Quantitative Data

| Study | Drug Combination | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |

| Siepmann & Kirch, 1998 (Review) | Reserpine (0.1 mg) + Clopamide (5 mg) | -19.6 mmHg | -17.0 mmHg | [3] |

| Refractory Hypertension Study | Reserpine (0.1 mg) + Thiazide diuretic & Spironolactone | -29.3 ± 22.2 mmHg (Automated Office) | -22.0 ± 15.8 mmHg (Automated Office) | [6][7] |

| -21.8 ± 13.4 mmHg (24-hour Ambulatory) | -15.3 ± 9.6 mmHg (24-hour Ambulatory) | [6][7] |

Experimental Protocol: Refractory Hypertension Study (NCT03223272)

-

Study Design: A proof-of-concept, open-label, single-arm clinical trial.[8][9]

-

Participants: Patients with refractory hypertension, defined as uncontrolled office blood pressure (≥130/80 mmHg) despite being on five or more antihypertensive agents, including a thiazide diuretic and a mineralocorticoid receptor antagonist.[3][6]

-

Intervention: Other centrally-acting sympatholytic medications (e.g., clonidine, guanfacine) were tapered and discontinued.[3] Patients were then administered reserpine 0.1 mg daily for 4 weeks. All other antihypertensive medications remained unchanged.[8][9]

-

Primary Endpoint: Change in 24-hour ambulatory systolic blood pressure from baseline to 4 weeks.[8]

-

Blood Pressure Measurement: Automated office blood pressure (AOBP) and 24-hour ambulatory blood pressure (ABP) monitoring were performed at baseline and after the 4-week treatment period.[3][8]

Beta-Adrenergic Blockers (e.g., Propranolol)

The co-administration of reserpine and beta-blockers can lead to an additive effect on the reduction of heart rate and blood pressure due to their complementary mechanisms of action on the sympathetic nervous system. While reserpine depletes catecholamine stores, beta-blockers block the action of remaining catecholamines at beta-adrenergic receptors.

Quantitative Data

A study investigating the "intrinsic" heart rate (the heart rate in the absence of autonomic influence) provides some insight into the combined effects on heart rate.

| Study | Drug Combination | Change in "Intrinsic" Heart Rate | Reference |

| Káldor & Juvancz, 1969 | Reserpine + Propranolol (B1214883) + Atropine (B194438) | Significant decrease | [10] |

Note: Specific quantitative data on the combined effect on blood pressure from dedicated clinical trials are limited in recent literature.

Experimental Protocol: Intrinsic Heart Rate Study

-

Objective: To measure the direct effect of antihypertensive drugs on the heart by determining the "intrinsic" heart rate.[10]

-

Methodology: The "intrinsic" heart rate was measured by the simultaneous administration of atropine (to block parasympathetic input) and propranolol (to block sympathetic input).[10]

-

Intervention: The effect of reserpine on this intrinsic heart rate was then assessed.[10]

Digitalis Glycosides (e.g., Digoxin)

The interaction between reserpine and digoxin (B3395198) is of significant clinical concern due to the potential for increased risk of cardiac arrhythmias.[6] Reserpine's depletion of myocardial catecholamines can sensitize the heart to the effects of digitalis, potentially leading to enhanced automaticity and an increased risk of ectopic beats and other arrhythmias.

Quantitative Data

Clinical data on this interaction is primarily derived from case reports and animal studies due to safety concerns.[6] One case report described a patient on digoxin who developed toxicity after the addition of furosemide, which can cause hypokalemia, a known risk factor for digoxin toxicity.[11] While not a direct reserpine interaction, it highlights the sensitivity of patients on digoxin to electrolyte imbalances and other drug effects.

Note: Due to the potential for severe adverse events, controlled clinical trials investigating the quantitative effects of this combination are not ethically feasible.

Experimental Protocol: Animal Studies (Illustrative)

-

Model: Animal models (e.g., canine, rodent) are typically used to investigate the arrhythmogenic potential of this combination.

-

Procedure: Animals are administered therapeutic and supratherapeutic doses of digoxin to establish a baseline of cardiac rhythm. Reserpine is then introduced, and continuous electrocardiographic (ECG) monitoring is performed to detect the onset and characteristics of any arrhythmias.

-

Endpoints: The primary endpoints would include the incidence and type of arrhythmias, changes in heart rate and atrioventricular (AV) conduction, and the dose at which toxicity occurs.

Monoamine Oxidase Inhibitors (MAOIs)

The combination of reserpine and MAOIs is contraindicated due to the high risk of a hypertensive crisis.[12]

Mechanism of Interaction

Reserpine causes the depletion of monoamines from storage vesicles into the cytoplasm of the neuron. MAOIs, on the other hand, inhibit the enzyme responsible for breaking down these cytoplasmic monoamines. This leads to a massive accumulation of neurotransmitters, which can then be released into the synapse, causing a hyper-adrenergic state characterized by a severe and dangerous increase in blood pressure.[12]

Caption: Reserpine and MAOI Interaction Logic.

Experimental Protocol

Due to the severe and predictable nature of this interaction, human experimental studies are not conducted. The understanding of this interaction is based on its known pharmacological mechanisms and animal studies.

Summary and Conclusion

Reserpine's interaction profile with other cardiovascular drugs is a direct consequence of its potent and irreversible inhibition of VMAT2. While its combination with diuretics is well-established and beneficial, its co-administration with other cardiovascular agents requires careful consideration and, in the case of MAOIs, is strictly contraindicated. The quantitative data available, particularly from the study on refractory hypertension, underscores the significant sympatholytic effect of reserpine. For drug development professionals, a thorough understanding of these interactions is crucial for the design of safe and effective therapeutic regimens and for the development of novel cardiovascular drugs that may target similar pathways. Further research, where ethically permissible, could help to better quantify the risks and benefits of certain reserpine combinations.

References

- 1. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reserpine for lowering blood pressure | Cochrane [cochrane.org]

- 5. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reserpine-digitalis toxicity. Case reports of cardiac arrhythmias occurring during reserpine-digitalis therapy and a review of the literature with supporting animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Effect of antihypertensive drugs on the "intrinsic" heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jddtonline.info [jddtonline.info]

- 12. Effect of sympathomimetic drugs in eliciting hypertensive responses to reserpine in the rat, after pretreatment with monoamineoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Bietaserpine's Role in Neurotransmitter Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bietaserpine and its profound impact on neurotransmitter systems. This compound, a derivative of the rauwolfia alkaloid Reserpine, serves as a powerful pharmacological tool for studying monoaminergic neurotransmission and has historical significance in the treatment of hypertension and psychosis. Its mechanism of action, centered on the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), leads to the depletion of key neurotransmitters, including dopamine, norepinephrine, and serotonin, from neuronal storage. This guide will explore the core mechanisms, present quantitative data from key studies, detail experimental protocols, and provide visual representations of the underlying pathways and workflows.

Core Mechanism of Action

This compound, like its parent compound Reserpine, exerts its primary effect through the irreversible blockade of VMAT2.[1][2] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons, responsible for sequestering cytoplasmic monoamine neurotransmitters—dopamine, norepinephrine, serotonin, and histamine—into these vesicles for storage and subsequent release.[2][3]

The process unfolds as follows:

-

VMAT2 Inhibition: this compound binds irreversibly to VMAT2, rendering the transporter non-functional.[1][2]

-

Impaired Neurotransmitter Storage: With VMAT2 inhibited, monoamine neurotransmitters cannot be packaged into synaptic vesicles and are left unprotected in the neuronal cytoplasm.[2][3]

-

Enzymatic Degradation: These cytoplasmic neurotransmitters are then susceptible to degradation by enzymes such as monoamine oxidase (MAO), which is located on the outer membrane of mitochondria.[2][3]

-

Depletion of Neurotransmitter Stores: The continuous degradation of unpackaged neurotransmitters leads to a significant reduction in the overall levels of monoamines within the neuron, resulting in depleted stores available for synaptic release.[2][3]

The effects of this compound are long-lasting because the restoration of neurotransmitter storage capacity requires the synthesis of new VMAT2 proteins, a process that can take several days to weeks.[2]

A secondary, novel mechanism of action has also been described for VMAT inhibitors like Reserpine, involving the blockade of L-type voltage-gated calcium channels. This action may also contribute to the overall effect on catecholamine release.[4]

Quantitative Data on Neurotransmitter Depletion

The following tables summarize quantitative data from key preclinical studies investigating the effects of Reserpine (as a proxy for this compound) on neurotransmitter systems.

Table 1: Effect of a Single Reserpine Injection on VMAT Binding Sites in Rat Striatum

| Time Point | Treatment | Parameter Measured | Result |

| Day 2 | Reserpine (5 mg/kg, s.c.) | 3H-dihydrotetrabenazine (TBZOH) binding site density | Dramatic decrease |

| Day 30 | Reserpine (5 mg/kg, s.c.) | 3H-dihydrotetrabenazine (TBZOH) binding site density | Moderate recovery |

| Day 2 & 30 | Reserpine (5 mg/kg, s.c.) | VMAT immunoreactivity | Unchanged |

Data sourced from a study on the differential effects of Reserpine on VMAT density and ligand binding, suggesting a persistent blockade of binding sites without altering the total protein density.[5]

Table 2: Noradrenaline Depletion in Cat Nictitating Membrane

| Pre-treatment | Tissue | Neurotransmitter Measured | Depletion Level |

| Reserpine (0.3 mg/kg, s.c., 4 days prior) | Nictitating membrane smooth muscle | Noradrenaline | Reduced to ~10% of control values |

This study highlights the significant depletion of peripheral noradrenaline stores following Reserpine administration.[6]

Table 3: General Monoamine Depletion in Rat Brain

| Treatment | Brain Regions | Monoamines Measured | Effect |

| Reserpine (5 mg/kg, IP, single dose) | Various | Dopamine, Noradrenaline, Adrenaline, Serotonin | Similar depleting effect across all monoamines and regions in rats of different ages |

This research indicates a widespread and non-selective depletion of brain monoamines following a single high dose of Reserpine.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols from cited studies.

Protocol 1: VMAT Binding and Immunoreactivity in Rat Striatum

-

Objective: To assess the effect of a single Reserpine injection on VMAT density and binding sites in the rat striatum.

-

Subjects: Male Sprague-Dawley rats.

-

Procedure:

-

A single subcutaneous (s.c.) injection of Reserpine (5 mg/kg) was administered.

-

Animals were sacrificed at 2 and 30 days post-injection.

-

Brain tissue, specifically the striatum, was sectioned.

-

VMAT Immunoreactivity: Radioimmunolabelling was performed using an antibody against VMAT to measure the density of the transporter protein.

-

VMAT Binding Sites: Autoradiography with the specific ligand 3H-dihydrotetrabenazine (3H-TBZOH) was used to measure the density of available binding sites on VMAT.

-

Adjacent tissue slices were used for the two labeling procedures to allow for direct comparison.

-

-

Reference: This protocol is based on the methodology described in the study by M.F. Chesselet et al. (1996).[5]

Protocol 2: Noradrenaline Overflow in Cat Nictitating Membrane

-

Objective: To determine the effects of Reserpine-induced noradrenaline depletion on transmitter release during nerve stimulation.

-

Subjects: Cats.

-

Procedure:

-

Animals were pre-treated with Reserpine (0.3 mg/kg, s.c.) four days prior to the experiment.

-

The nictitating membrane was isolated as a nerve-muscle preparation.

-

The tissue was incubated with 3H-noradrenaline to label the remaining vesicular stores.

-

Electrical stimulation of the nerve was performed to elicit neurotransmitter release.

-

The overflow of 3H-noradrenaline from the tissue was measured to quantify transmitter release.

-

Noradrenaline levels in the smooth muscle were also determined to confirm the extent of depletion.

-

-

Reference: This protocol is adapted from the study by S.Z. Langer and M.L. Dubocovich (1977).[6]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental processes discussed.

Caption: Mechanism of this compound-induced neurotransmitter depletion.

Caption: General experimental workflow for studying neurotransmitter depletion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Reserpine - Wikipedia [en.wikipedia.org]

- 3. This compound [medbox.iiab.me]

- 4. This compound | C39H53N3O9 | CID 20054848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. onelook.com [onelook.com]

- 6. Serpasil (reserpine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

An In-depth Technical Guide to Bietaserpine (Reserpine) and its Effects on the Central Nervous System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is for informational and research purposes only. The compound commonly known as bietaserpine is almost exclusively referred to in scientific literature as reserpine (B192253) . This guide will henceforth use the name reserpine to ensure accuracy and alignment with established research.

Executive Summary

Reserpine is an indole (B1671886) alkaloid extracted from the roots of the Rauwolfia serpentina plant. Historically used as an antihypertensive and antipsychotic agent, its profound effects on the central nervous system (CNS) have made it an invaluable tool in neuropharmacological research. This technical guide provides a comprehensive overview of reserpine's mechanism of action, its multifaceted effects on the CNS, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its use in research settings. The primary mechanism of reserpine involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of key neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—from nerve terminals. This action underlies both its therapeutic applications and its significant side-effect profile, including sedation, depression, and parkinsonian symptoms.

Core Mechanism of Action in the Central Nervous System

Reserpine's primary pharmacological target is the vesicular monoamine transporter 2 (VMAT2), a protein responsible for transporting monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[1][2] Reserpine binds irreversibly to VMAT2, rendering the transporter non-functional.[3]

This blockade of VMAT2 prevents the sequestration of monoamines into synaptic vesicles.[2] Consequently, these neurotransmitters remain in the cytoplasm, where they are vulnerable to degradation by enzymes such as monoamine oxidase (MAO).[2] This leads to a profound and long-lasting depletion of monoamine stores in presynaptic neurons throughout the CNS.[1][2] The restoration of normal neurotransmitter levels requires the synthesis of new VMAT2 proteins, a process that can take several days to weeks.[4]

Signaling Pathway of Reserpine's Action

The following diagram illustrates the molecular mechanism of reserpine's effect on a presynaptic monoaminergic neuron.

Quantitative Data on Reserpine's Effects

The administration of reserpine leads to measurable changes in neurotransmitter levels, physiological parameters, and behavior. This section summarizes key quantitative data from various studies.

Dose-Dependent Depletion of Monoamines in Rodent Brain

Reserpine induces a significant, dose-dependent reduction of monoamine neurotransmitters across various brain regions. Studies in rats have quantified this depletion, highlighting the potent effects of the compound.

| Dose (mg/kg) | Brain Region | Neurotransmitter | % Depletion (approx.) | Time Post-Administration | Citation |

| 1.0 | Caudate-Putamen | Dopamine | 90-95% | Not Specified | [1] |

| 2.5 | Caudate-Putamen | Dopamine | Almost complete | 24 hours | [5] |

| 2.5 | Hippocampus | Norepinephrine | Complete | 24 hours | [5] |

| 5.0 | Striatum | Dopamine | ~90% | 24 hours | [6] |

| 5.0 | Limbic Areas | Serotonin | ~90% | 24 hours | [6] |

Clinical Dosing and Pharmacokinetic Profile

The clinical application of reserpine has varied, with dosages adjusted based on the indication and patient response. Its pharmacokinetic properties are characterized by good oral absorption but a complex elimination profile.

| Parameter | Value | Citation |

| Clinical Dosing | ||

| Hypertension (maintenance) | 0.1 - 0.25 mg/day | [7] |

| Psychiatric Disorders | 0.1 - 1.0 mg/day | [7] |

| Pharmacokinetics | ||

| Bioavailability | ~50% | [1] |

| Initial Half-life (Phase 1) | ~4.5 hours | [1] |

| Terminal Half-life (Phase 2) | up to 271 hours | [1] |

| Excretion | ~62% in feces, ~8% in urine | [1] |

Effects on Blood Pressure in Refractory Hypertension

A proof-of-concept study demonstrated the efficacy of reserpine in patients with refractory hypertension, defined as uncontrolled blood pressure despite treatment with five or more antihypertensive agents.

| Parameter | Baseline (mean ± SD) | Change after 4 weeks (mean ± SD) | P-value | Citation |

| Systolic AOBP (mmHg) | 161.5 ± 25.5 | -29.3 ± 22.2 | 0.023 | [8] |

| Diastolic AOBP (mmHg) | 100.0 ± 16.2 | -22.0 ± 15.8 | 0.019 | [8] |

| 24-hour Systolic ABP (mmHg) | Not reported | -21.8 ± 13.4 | Not reported | [8] |

| 24-hour Diastolic ABP (mmHg) | Not reported | -15.3 ± 9.6 | Not reported | [8] |

| Heart Rate (beats/min) | 80.3 ± 12.3 | -12.0 ± 5.6 | 0.003 | [8] |

| AOBP: Automated Office Blood Pressure; ABP: Ambulatory Blood Pressure |

Experimental Protocols

Reserpine is widely used to create animal models of neurological disorders characterized by monoamine depletion, such as Parkinson's disease and tardive dyskinesia.

Protocol 1: Reserpine-Induced Model of Orofacial Dyskinesia

This protocol describes the induction of orofacial dyskinesia in rats, an animal model for tardive dyskinesia.

Objective: To induce and quantify orofacial dyskinesia in rats through repeated administration of reserpine.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Reserpine solution (prepared for subcutaneous injection)

-

Vehicle (e.g., sterile saline)

-

Observation chambers with a clear floor for video recording

-

Behavioral analysis software

Procedure:

-

Animal Acclimation: Acclimate rats to the housing and handling conditions for at least one week prior to the experiment.

-

Drug Administration: Administer reserpine (e.g., 1.0 mg/kg, s.c.) or vehicle to the control group every other day for a total of three injections (on days 1, 3, and 5).[9][10]

-

Behavioral Observation: On day 5, following the final injection, place individual rats in the observation chamber and allow for a 10-minute habituation period.

-

Data Recording: Video record the animals for a set period (e.g., 10-30 minutes) for subsequent analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment groups, should score the following behaviors:

-

Vacuous Chewing Movements (VCMs): Mandibular movements in the vertical plane not directed at any physical object.

-

Tongue Protrusions (TPs): Visible extensions of the tongue beyond the lips.

-

Orofacial Bursts: Rapid series of VCMs and TPs.[9]

-

-

Data Analysis: Compare the frequency and duration of these behaviors between the reserpine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Measurement of Brain Monoamine Levels via HPLC

This protocol provides a general workflow for quantifying monoamine levels in brain tissue following reserpine administration, based on High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Objective: To determine the concentration of dopamine, norepinephrine, and serotonin in specific brain regions after reserpine treatment.

Materials:

-

Brain tissue from experimental animals (e.g., striatum, hippocampus, pre-frontal cortex)

-

Homogenization buffer (e.g., perchloric acid solution)

-

Mechanical homogenizer

-

Refrigerated centrifuge

-

HPLC system with a C18 reversed-phase column and an electrochemical detector[11]

-

Mobile phase (e.g., sodium formate (B1220265) buffer with appropriate modifiers)[11]

-

Standards for dopamine, norepinephrine, serotonin, and their metabolites

Procedure:

-

Tissue Dissection: Rapidly dissect the brain regions of interest on an ice-cold surface.

-

Homogenization: Weigh the tissue samples and homogenize them in a fixed volume of ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 12,000 rpm) at 4°C to pellet proteins and cellular debris.

-

Sample Preparation: Collect the supernatant, which contains the monoamines, and filter it if necessary.

-

HPLC Analysis: Inject a defined volume of the supernatant into the HPLC system.

-

Detection: The monoamines are separated on the C18 column and detected by the electrochemical detector, which measures the current generated by their oxidation.

-

Quantification: Create a standard curve using known concentrations of the monoamine standards. Calculate the concentration of each monoamine in the brain tissue samples by comparing their peak areas to the standard curve.

-

Data Normalization: Express the results as ng of monoamine per mg of tissue weight.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical study investigating the effects of a novel therapeutic agent on reserpine-induced motor deficits.

Conclusion and Future Directions

Reserpine, through its irreversible inhibition of VMAT2, remains a cornerstone tool for studying the roles of monoamine neurotransmitters in the central nervous system. Its ability to induce a profound and lasting depletion of dopamine, norepinephrine, and serotonin provides robust and reproducible animal models for conditions like Parkinson's disease and tardive dyskinesia. While its clinical use has diminished due to a significant side-effect profile, particularly the risk of depression, its value in preclinical research is undisputed. Future research may focus on utilizing reserpine-based models to screen novel therapeutic compounds aimed at restoring monoaminergic function, exploring neuroprotective strategies, and further elucidating the complex downstream consequences of monoamine depletion in the CNS.

References

- 1. Dose-dependent differences in the development of reserpine-induced oral dyskinesia in rats: support for a model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reserpine Causes Neuroendocrine Toxicity, Inducing Impairments in Cognition via Disturbing Hypothalamic–Pituitary–Thyroid Axis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of reserpine on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of reserpine on extracellular caudate dopamine and hippocampus norepinephrine responses to amphetamine and cocaine: mechanistic and behavioral considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Age-related changes in metabolic responses to chronic monoamine depletion in central dopaminergic and serotonergic systems of rats treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reserpine-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability vali… [ouci.dntb.gov.ua]

- 8. Reversal of reserpine-induced orofacial dyskinesia and catalepsy by Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reserpine does not induce orofacial dyskinesia in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Bietaserpine: A Technical Guide to a Yohimbine Alkaloid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bietaserpine, a derivative of the yohimbine (B192690) alkaloid family, presents a compelling case study in the structure-activity relationships of complex natural products. As a synthetic derivative of reserpine (B192253), its pharmacological profile is primarily characterized by the inhibition of the vesicular monoamine transporter 2 (VMAT2), a mechanism it shares with its parent compound. This technical guide provides an in-depth analysis of this compound, contextualized by a comparative examination of reserpine and the structurally related yohimbine. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide furnishes detailed experimental protocols and established data for its parent and related compounds to empower researchers in their exploration of this and similar molecules.

Introduction: The Yohimbine Alkaloid Framework